molecular formula C20H20O6 B600126 Teuvincenone H CAS No. 142299-73-8

Teuvincenone H

Cat. No.: B600126
CAS No.: 142299-73-8
M. Wt: 356.374
InChI Key: HFFLVZDJWZPGCS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Teuvincenone H is a naturally occurring diterpenoid compound that belongs to the abietane family. It is characterized by a 6/6/6/5 tetracyclic ring system with an aromatized C ring and a dihydrofuran D ring. This compound is isolated from various plant sources, including species from the Teucrium genus. This compound has garnered interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.

Biochemical Analysis

Biochemical Properties

Teuvincenone H plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to interact with nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome pathways . This interaction is crucial as it can modulate inflammatory responses by inhibiting the activation of pro-inflammatory cytokines such as IL-1β and IL-18 . Additionally, this compound has been shown to inhibit the phosphorylation of NF-κB, a key transcription factor involved in inflammatory processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by attenuating the ubiquitination of NF-κB-essential modulator (NEMO) . This suppression leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . Furthermore, this compound influences cell signaling pathways by inhibiting the activation of NF-κB and reducing the expression of NLRP3, thereby modulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit the activation of the NLRP3 inflammasome pathway. This inhibition is achieved through the attenuation of K63-linked ubiquitination of NEMO, which in turn suppresses the phosphorylation of NF-κB . By inhibiting NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines and the activation of the NLRP3 inflammasome . This mechanism highlights the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant anti-inflammatory and antioxidant activities without causing adverse effects . At higher dosages, this compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and potential toxicity must be carefully evaluated to ensure safe and effective use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to inflammation and oxidative stress. The compound interacts with enzymes such as NF-κB and NLRP3, modulating their activity and influencing metabolic flux . By inhibiting the activation of these enzymes, this compound can reduce the production of pro-inflammatory cytokines and oxidative stress markers, thereby impacting overall metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . Understanding the transport mechanisms of this compound is crucial for optimizing its therapeutic potential and ensuring targeted delivery to specific tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization is critical for its interaction with key biomolecules and the modulation of cellular processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Teuvincenone H involves a multi-step process. The A/B/C ring system is typically assembled via a modified three-step sequence, while the D ring is constructed through intramolecular iodoetherification. The synthesis relies on the rational design of the order for oxidation state escalation, which is realized through sequential benzylic iodination, Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the scarcity of the compound in natural sources and the complexity of its synthetic routes. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Teuvincenone H undergoes various chemical reactions, including:

    Oxidation: Sequential benzylic iodination followed by Kornblum oxidation.

    Reduction: Potential reduction reactions to modify specific functional groups.

    Substitution: Intramolecular iodoetherification to form the D ring.

Common Reagents and Conditions

    Benzylic Iodination: Iodine and a suitable oxidizing agent.

    Kornblum Oxidation: Dimethyl sulfoxide (DMSO) and a base.

    Siegel–Tomkinson C–H Oxidation: Specific oxidizing agents tailored for C–H bond activation.

    Iodoetherification: Iodine and a nucleophile to facilitate ring closure.

Major Products

The major products formed from these reactions include intermediates with varying oxidation states, ultimately leading to the formation of this compound with its characteristic tetracyclic structure.

Scientific Research Applications

    Chemistry: As a model compound for studying complex synthetic routes and reaction mechanisms.

    Biology: Investigated for its antioxidant properties, which may protect cells from oxidative stress.

    Medicine: Potential anti-inflammatory effects, making it a candidate for developing new therapeutic agents.

Comparison with Similar Compounds

Teuvincenone H can be compared with other similar compounds, such as:

These compounds highlight the uniqueness of this compound in terms of its specific biological activities and potential therapeutic applications.

Biological Activity

Teuvincenone H is a diterpenoid compound that has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory responses and modulation of immune pathways. This article explores the biological activity of this compound, examining its mechanisms of action, biochemical properties, and implications for therapeutic applications.

Overview of this compound

This compound is part of a larger family of compounds known as diterpenoids, which are characterized by their diverse biological activities. These compounds are derived from various natural sources and have been studied for their potential health benefits, including anti-inflammatory and antioxidant properties.

Target Pathways

This compound has been shown to interact with several key biological pathways:

  • NLRP3 Inflammasome Pathway : Similar to its analog Teuvincenone F, this compound is believed to inhibit the NLRP3 inflammasome pathway, which is crucial for the innate immune response. This inhibition may occur through the attenuation of K63-linked ubiquitination of NEMO (NF-κB essential modulator), which is a critical regulator in the NF-κB signaling pathway .
  • Cytokine Production : The compound has demonstrated the ability to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This effect is particularly significant in macrophages exposed to lipopolysaccharides (LPS), a common inflammatory stimulus .

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
  • Cellular Effects : The compound influences various cellular processes, including the suppression of inflammation in macrophages. It achieves this by modulating key signaling pathways involved in inflammatory responses.

Research Findings

Several studies have investigated the biological activity of this compound and related compounds. Below is a summary table highlighting key findings from these studies:

CompoundEffectMechanismTarget CellReference
This compoundReduced IL-1β productionInhibition of NLRP3 inflammasome activationMacrophages
Teuvincenone FInhibited LPS-induced cytokinesAttenuation of K63-linked ubiquitination of NEMOMacrophages
Aloe Vera ExtractReduced IL-1βInhibition of ERK, p38, NFκB signalingTHP-1 cells
CurcuminReduced IL-1β and caspase-1Reduction of ER stress through AMPKMouse hippocampus

Case Studies

In vivo studies have demonstrated the efficacy of this compound in reducing inflammation:

  • LPS-Induced Inflammation Model : In murine models, administration of this compound significantly reduced levels of pro-inflammatory cytokines in response to LPS treatment. This suggests its potential as an anti-inflammatory agent .
  • Oxidative Stress Studies : Research indicates that this compound may mitigate oxidative stress effects in cellular models, further supporting its role as a protective agent against inflammation-related damage.

Properties

IUPAC Name

(11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFLVZDJWZPGCS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What new information does this research provide about Teuvincenone H?

A1: The research primarily focuses on characterizing abietane diterpenes from Aegiphila lhotzkyana, including a previously unreported diterpene. While the abstract mentions a revision of the ¹H NMR data assignment for this compound [], it does not specify the nature of this revision or provide the corrected data. The study primarily utilized 2D NMR techniques like COSY, NOESY, HMQC, and HMBC, along with 1D NMR, to elucidate the structures and assign ¹H and ¹³C chemical shifts for the new diterpene and three derivatives, including this compound [].

Q2: Can the paper's findings be extrapolated to understand the biological activity of this compound?

A2: No, the research abstract solely focuses on the NMR characterization of this compound and other abietane diterpenes. It does not offer any insights into the compound's biological activity, mechanism of action, or potential therapeutic applications []. Further research would be needed to explore those aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.